![molecular formula C15H23BO3 B566707 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL CAS No. 1309980-11-7](/img/structure/B566707.png)
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound can involve the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also involve the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular formula of this compound is C12H17BO2 . The average mass is 219.088 Da and the monoisotopic mass is 219.143066 Da .Chemical Reactions Analysis
This compound can undergo coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .Physical And Chemical Properties Analysis
This compound is an oil-like substance at room temperature . The predicted density is 0.99±0.1 g/cm3 . The melting point is 27-31°C (lit.) and the boiling point is 130°C/20mmHg (lit.) . The flash point is 225°F and the vapor pressure is 0.00586mmHg at 25°C . The refractive index is 1.49 .Scientific Research Applications
Borylation Reactions
- Borylation at the Benzylic C-H Bond of Alkylbenzenes : HBpin serves as a versatile reagent for the selective functionalization of benzylic C-H bonds in alkylbenzenes. In the presence of a palladium catalyst, it forms pinacol benzyl boronate, which can be further elaborated for various synthetic purposes .
Hydroboration Reactions
- Hydroboration of Alkynes and Alkenes : HBpin participates in hydroboration reactions with alkynes and alkenes. Transition metal catalysts facilitate the addition of boron across carbon-carbon multiple bonds, leading to the formation of boronate esters. These intermediates find applications in organic synthesis and materials science .
Cross-Coupling Reactions
- Aryl Boronates via Coupling with Aryl Iodides : HBpin reacts with aryl iodides in the presence of a copper catalyst, yielding aryl boronates. These compounds are essential building blocks for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse biaryl compounds .
Asymmetric Synthesis
- Asymmetric Hydroboration of 1,3-Enynes : HBpin can be employed in the asymmetric hydroboration of 1,3-enynes. The resulting chiral allenyl boronates serve as valuable intermediates for the synthesis of complex molecules with high stereocontrol .
Materials Chemistry
- Boron-Containing Polymers : Researchers explore HBpin derivatives in the design of boron-containing polymers. These materials exhibit unique properties, such as thermal stability, flame retardancy, and optical activity, making them useful in advanced materials .
Medicinal Chemistry
- Boron-Based Drug Design : Although not as common as other boron-containing compounds, HBpin derivatives have potential in medicinal chemistry. Researchers investigate their use as boron carriers for targeted drug delivery and as bioisosteres in drug design .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-13(2,17)11-8-7-9-12(10-11)16-18-14(3,4)15(5,6)19-16/h7-10,17H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPQWBXXZHNLAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674179 |
Source
|
Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL | |
CAS RN |
1309980-11-7 |
Source
|
Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.